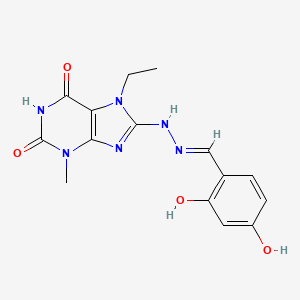

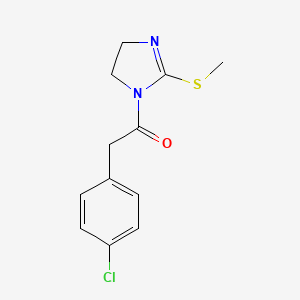

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxalamide derivatives typically involves novel synthetic approaches that may include acid-catalyzed rearrangements and one-pot synthetic methods. For example, a study presented a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of such synthetic methods in producing oxalamide compounds efficiently and in high yields (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives and related compounds can be elucidated through techniques such as X-ray diffraction analysis. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide was determined, showcasing the monoclinic space group and providing detailed insights into the molecular geometry and interactions (Lee et al., 2019).

Chemical Reactions and Properties

Oxalamide compounds can undergo various chemical reactions, reflecting their chemical properties. The study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide illustrates the synthesis and chemical reactivity of a related compound, shedding light on the potential reactions oxalamide derivatives might undergo (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of oxalamide derivatives can be influenced by their molecular structure. For example, the analysis of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide revealed its crystal structure and how intermolecular hydrogen bonding contributes to its supramolecular structure, affecting its physical properties (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of oxalamide compounds are often studied through spectroscopic methods and theoretical calculations. A study on the synthesis, X-ray structural, Hirshfeld surface analysis, and DFT study of 4-chlorobenzylammonium nitrate provides insight into the molecular interactions and chemical properties that might be relevant to the compound of interest (Hakiri et al., 2018).

Aplicaciones Científicas De Investigación

Azo Polymers for Optical Storage Applications

The study by Meng et al. (1996) delves into the synthesis and application of azo polymers, which are used for reversible optical storage. The copolymerization of specific nitrophenyl compounds with azobenzene derivatives, similar in structure to N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, results in materials that exhibit photoinduced birefringence. This property is crucial for optical data storage technologies, where information can be written, stored, and erased using light. The research highlights the cooperative motion of polar side groups in these polymers, which enhances their optical storage capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

Novel Synthetic Approaches for Oxalamides

Mamedov et al. (2016) report a novel synthetic approach for the preparation of di- and mono-oxalamides through the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology could potentially apply to the synthesis of compounds structurally related to N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide. The simplicity and high yield of this synthetic route offer a valuable tool for the production of anthranilic acid derivatives and oxalamides, which have a range of applications in medicinal chemistry and materials science (Mamedov et al., 2016).

Surface Analytical Characterization of Functionalized Materials

Zhang et al. (2008) explored the surface functionalization of carbon fibers using a sulfuric/nitric acid treatment, which could relate to the chemical modification processes involving N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide. The study provides insights into the mechanism of acid oxidation of graphene-containing materials, offering a foundational understanding of how such compounds interact and bind to surfaces. This knowledge is essential for the development of advanced materials with tailored surface properties for use in various industrial and technological applications (Zhang, Sun, Yang, Dodelet, & Sacher, 2008).

Mecanismo De Acción

Target of Action

Based on its structure, it may interact with proteins or enzymes at the benzylic position .

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. These interactions could involve free radical reactions, nucleophilic substitution, or oxidation . The exact mechanism could be either SN1 or SN2, depending on the classification of the alkyl halide portion of the molecule and the solvent used .

Biochemical Pathways

Given its potential interactions at the benzylic position, it may influence pathways involving benzylic radicals .

Result of Action

Its interactions at the benzylic position could potentially lead to changes in the structure or function of target molecules .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-10-2-7-13(14(8-10)20(23)24)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSLZHWHTJEQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)